molecular formula C25H25NO7S B11082086 2-Oxo-2-phenylethyl 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate

2-Oxo-2-phenylethyl 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate

Cat. No.: B11082086
M. Wt: 483.5 g/mol
InChI Key: LKZGQPBNNSPGKH-UHFFFAOYSA-N
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Description

“2-Oxo-2-phenylethyl 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate” is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and ester functionalities. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Oxo-2-phenylethyl 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the ester bond: This can be achieved by reacting 2-oxo-2-phenylethyl alcohol with 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

    Introduction of the sulfonyl group: This step might involve the reaction of an amine precursor with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups or the phenyl rings.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidizing agents: KMnO₄, CrO₃

    Reducing agents: LiAlH₄, NaBH₄

    Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds might be explored for their therapeutic potential in treating diseases like cancer, infections, or inflammatory conditions.

Industry

Industrially, these compounds could be used in the development of pharmaceuticals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “2-Oxo-2-phenylethyl 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoate” lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H25NO7S

Molecular Weight

483.5 g/mol

IUPAC Name

phenacyl 3-(benzenesulfonamido)-3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C25H25NO7S/c1-31-23-14-13-19(15-24(23)32-2)21(26-34(29,30)20-11-7-4-8-12-20)16-25(28)33-17-22(27)18-9-5-3-6-10-18/h3-15,21,26H,16-17H2,1-2H3

InChI Key

LKZGQPBNNSPGKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OCC(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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